molecular formula C19H23N3O3 B5613921 (1R*,3S*)-3-ethoxy-7-(quinoxalin-5-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol

(1R*,3S*)-3-ethoxy-7-(quinoxalin-5-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol

Cat. No. B5613921
M. Wt: 341.4 g/mol
InChI Key: HMUSDELZWJRTLZ-CVEARBPZSA-N
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Description

The chemical compound “(1R*,3S*)-3-ethoxy-7-(quinoxalin-5-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol” is part of a class of molecules that have been explored for their potential applications due to their unique structural features, including the azaspiro and quinoxalinyl moieties. These structures are commonly associated with a range of biological activities, which leads to significant interest in their synthesis and properties.

Synthesis Analysis

Synthesis of related compounds typically involves multi-component reactions, leveraging the reactivity of different starting materials to construct the complex azaspiro and quinoxalinyl frameworks. For example, three-component reactions involving aryl-furan-diones, acetylenedicarboxylic acid dimethyl ester, and triphenylphosphine have been used to afford related structures (Lisovenko, Dryahlov, & Dmitriev, 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to “(1R*,3S*)-3-ethoxy-7-(quinoxalin-5-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol” often involves complex stereochemistry and functional groups that contribute to their biological activity. Stereochemical structure-activity relationship studies, as seen in chiral quinolone antibacterial agents, highlight the importance of stereochemistry in the biological efficacy of these compounds (Kimura et al., 1994).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves interactions with various reagents to modify or enhance the molecular framework. This can include reactions aimed at introducing or transforming functional groups to alter physical, chemical, or biological properties.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application and formulation of these compounds. While specific data for “(1R*,3S*)-3-ethoxy-7-(quinoxalin-5-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol” may not be available, related compounds exhibit characteristics that influence their handling and application (Guillon et al., 2020).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also be interesting to explore the effects of modifying the different functional groups present in the molecule .

properties

IUPAC Name

[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-quinoxalin-5-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-25-16-12-15(23)19(16)6-10-22(11-7-19)18(24)13-4-3-5-14-17(13)21-9-8-20-14/h3-5,8-9,15-16,23H,2,6-7,10-12H2,1H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUSDELZWJRTLZ-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCN(CC2)C(=O)C3=C4C(=CC=C3)N=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=C4C(=CC=C3)N=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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